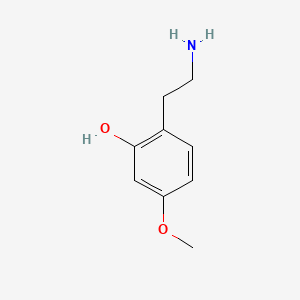

2-(2-Aminoethyl)-5-methoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Aminoethyl)-5-methoxyphenol, also known as 5-MeO-DIPT, is a synthetic psychedelic drug that belongs to the tryptamine class of compounds. It was first synthesized in the 1980s and gained popularity as a recreational drug due to its hallucinogenic effects. However, 5-MeO-DIPT has also been studied for its potential therapeutic applications and has shown promise in scientific research.

Wirkmechanismus

Target of Action

Similar compounds such as 4-(2-aminoethyl)benzenesulfonamide are known to target carbonic anhydrase 2

Mode of Action

It’s worth noting that compounds with similar structures, such as 4-(2-aminoethyl)benzenesulfonamide, have been shown to interact with their targets to inhibit certain biological processes

Biochemical Pathways

Related compounds such as n-(2-aminoethyl)biotinamide hydrochloride have been used as intracellular labels for cells, particularly neurons . This suggests that 2-(2-Aminoethyl)-5-methoxyphenol may also interact with certain biochemical pathways. More research is needed to identify these pathways and their downstream effects.

Pharmacokinetics

Similar compounds like fluvoxamine, which has the iupac name (e)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one o-(2-aminoethyl)oxime maleate, are known to be metabolized by the liver into at least 11 products, all of which are pharmacologically inactive . It is excreted primarily as metabolites, with less than 4% of the original compound remaining

Result of Action

Dopamine, a neuromodulatory molecule with a similar structure, plays several important roles in cells . After release, dopamine can either be taken up again by the presynaptic terminal, or broken down by enzymes

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(2-Aminoethyl)-5-methoxyphenol in scientific research is that it has a relatively low toxicity compared to other psychedelic compounds. However, it is also a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, its effects on the serotonin system can make it challenging to interpret the results of experiments involving the drug.

Zukünftige Richtungen

There are several potential future directions for research on 2-(2-Aminoethyl)-5-methoxyphenol. One area of interest is its potential as a therapeutic agent for the treatment of anxiety and depression. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, research on the effects of this compound on social behavior and cognition could have important implications for understanding the neural mechanisms underlying social bonding and trust. Finally, the development of new synthetic methods for producing this compound could help to overcome some of the limitations associated with its use in scientific research.

Synthesemethoden

The synthesis of 2-(2-Aminoethyl)-5-methoxyphenol involves several steps, including the reaction of 5-methoxyindole-3-acetaldehyde with ethylamine to form 5-methoxytryptamine. This compound is then reacted with 2-bromoethanol to produce 2-(2-hydroxyethyl)-5-methoxytryptamine, which is then converted to this compound through a series of chemical reactions.

Wissenschaftliche Forschungsanwendungen

2-(2-Aminoethyl)-5-methoxyphenol has been studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models and has been proposed as a potential alternative to traditional antidepressant medications.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-(2-Aminoethyl)-5-methoxyphenol are not well-studied. Its structure suggests that it may interact with various enzymes, proteins, and other biomolecules. For instance, it may bind to enzymes involved in the metabolism of amines

Cellular Effects

It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

It may interact with enzymes or cofactors involved in amine metabolism

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

2-(2-aminoethyl)-5-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8-3-2-7(4-5-10)9(11)6-8/h2-3,6,11H,4-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRWLZCBLMAETF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(3,5-dimethylisoxazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2792519.png)

![3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2792522.png)

![3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide](/img/structure/B2792523.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2792526.png)

![1,7-dimethyl-3,8-bis(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2792527.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide](/img/structure/B2792531.png)

![2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid](/img/structure/B2792534.png)

triazin-4-one](/img/structure/B2792539.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2792540.png)

![2-(2-(4-(3-butoxy-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2792541.png)